molecular formula C12H16N2 B1671773 Etryptamine CAS No. 2235-90-7

Etryptamine

Numéro de catalogue: B1671773
Numéro CAS: 2235-90-7
Poids moléculaire: 188.27 g/mol
Clé InChI: ZXUMUPVQYAFTLF-UHFFFAOYSA-N

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’étryptamine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique l’alkylation de la tryptamine avec de l’iodure d’éthyle en présence d’une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique tel que le diméthylformamide à des températures élevées .

Méthodes de production industrielle : La production industrielle d’étryptamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet d’accroître la production tout en maintenant la cohérence .

Analyse Des Réactions Chimiques

Types de réactions : L’étryptamine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés indolés et tryptamines substituées, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Chemical and Biological Applications

1.1 Precursor for Synthesis
Etryptamine serves as a precursor in the synthesis of other tryptamine derivatives, which are important in both research and pharmaceutical development. Its structural similarity to serotonin allows it to be utilized in studies related to neurotransmitter systems.

1.2 Neurotransmitter Research
Due to its ability to interact with monoamine oxidase enzymes, this compound is significant in research focused on neurotransmitter dynamics. It acts as a reversible inhibitor of monoamine oxidase, leading to increased levels of serotonin, norepinephrine, and dopamine . This property makes it a valuable tool in studying mood disorders and other neuropsychiatric conditions.

Medical Research and Psychoactive Properties

2.1 Historical Context
Initially developed as an antidepressant in the 1960s under the brand name Monase, this compound was later withdrawn from the market due to serious side effects such as agranulocytosis . Despite this, its psychoactive properties continue to be of interest in pharmacological research, particularly for treatment-resistant depression .

2.2 Case Studies
A notable case study reported a fatal intoxication involving this compound, highlighting its potential dangers when misused. The toxicological analysis revealed significant concentrations of the compound in various tissues, emphasizing the need for caution in its application .

Experimental Studies

3.1 Drug Discrimination Studies
Research has demonstrated that this compound can serve as a discriminative stimulus in animal models. In experiments with rats, doses of 2.5 mg/kg were effective for training purposes, showing a strong dose-dependent response . The long duration of action observed suggests potential applications in behavioral pharmacology.

3.2 Psychomotor Stimulation
this compound has been assessed for its psychomotor stimulant properties. Studies indicate that it may enhance locomotor activity at higher doses (10-30 mg/kg), making it relevant for understanding stimulant effects and their underlying mechanisms .

Toxicological Insights

4.1 Toxicological Findings
The case of fatal intoxication provides critical insights into the compound's toxicity profile. Autopsy results indicated pulmonary edema and generalized visceral congestion, with significant tissue concentrations suggesting rapid absorption and distribution throughout the body .

4.2 Pharmacokinetics
this compound is characterized by rapid absorption and extensive distribution, primarily eliminated via renal pathways. Understanding these pharmacokinetic properties is essential for assessing both therapeutic potential and risks associated with misuse .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Chemical SynthesisPrecursor for tryptamine derivativesImportant for drug development
Neurotransmitter ResearchInhibitor of monoamine oxidase leading to increased neurotransmitter levelsSignificant implications for mood disorders
Medical ResearchInvestigated for treatment-resistant depressionPsychoactive properties still under research
Experimental StudiesUsed as a discriminative stimulus in animal studiesEffective at specific doses; long duration of action
ToxicologyCase studies reveal risks associated with misuseFatal intoxication case highlights need for caution

Comparaison Avec Des Composés Similaires

L’étryptamine est structurellement et pharmacologiquement apparentée à d’autres tryptamines telles que l’alpha-méthyltryptamine et la diméthyltryptamine. Elle est moins stimulante et hallucinogène que l’alpha-méthyltryptamine et ressemble davantage aux effets de la 3,4-méthylènedioxyméthamphétamine (MDMA) en termes d’élévation de l’humeur et d’activité locomotrice .

Composés similaires :

La combinaison unique d’inhibition de la monoamine oxydase et de libération de sérotonine de l’étryptamine en fait un composé d’un intérêt considérable à la fois dans la recherche scientifique et dans les applications thérapeutiques potentielles.

Activité Biologique

Etryptamine, also known as α-ethyltryptamine (AET), is a compound belonging to the tryptamine family, which includes various psychoactive substances. This article focuses on the biological activity of this compound, examining its pharmacokinetics, effects on neurotransmitter systems, and toxicological profiles based on diverse research findings.

Pharmacokinetics

This compound is characterized by its rapid absorption and wide distribution throughout the body. Early pharmacokinetic studies indicate that it is primarily eliminated via the kidneys. A study reported significant tissue distribution levels in various organs following ingestion, highlighting its extensive binding capacity:

Tissue Concentration (mg/L or mg/g)
Blood and Heart5.6 mg/L
Urine80.4 mg/L
Vitreous Humor2.4 mg/L
Bile22.0 mg/L
Stomach Contents52.9 mg
Brain16.2 mg/g
Liver18.3 mg/g
Kidney24.0 mg/g

These findings suggest that this compound has a higher than expected volume of distribution, which is crucial for understanding its potential effects and toxicity .

Neurotransmitter Interaction

This compound exhibits significant activity as a dual dopamine (DA) and serotonin (5-HT) releaser. Research indicates that it has a selective profile for serotonin release compared to norepinephrine (NE), with much lower NE-releasing activity observed in various studies .

In animal studies, this compound was shown to stimulate locomotor activity, indicating its role as a psychomotor stimulant. The compound's effects were dose-dependent, with higher doses leading to more pronounced activity . Additionally, this compound's action appears to be reversible regarding monoamine oxidase inhibition, which may contribute to its stimulant effects without the severe side effects associated with irreversible MAO inhibitors .

Case Studies and Toxicological Findings

Notably, this compound has been implicated in cases of fatal intoxication. One case study detailed the toxicological findings associated with a fatal overdose, emphasizing the compound's potential dangers despite not being classified as a controlled substance. Anatomic pathology revealed pulmonary edema and visceral congestion in the affected individual .

The toxicological profile of this compound includes symptoms such as agitation, hallucinations, and cardiovascular instability, which are consistent with its stimulant properties. The rapid onset of these symptoms underscores the need for caution in its use.

Research Findings

Research into this compound has been limited compared to other tryptamines; however, several key studies have highlighted its biological activity:

  • Stimulant Properties : this compound has been found to produce stimulant-like effects comparable to amphetamines in certain animal models .
  • Serotonin Release : It is a potent releaser of serotonin, with EC50 values indicating strong activity at serotonin transporters .
  • Behavioral Studies : In drug discrimination studies with rats and monkeys, this compound demonstrated partial substitution for amphetamine-like effects but did not fully replicate the behavioral profile of traditional stimulants .

Propriétés

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate)
Record name Etryptamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046764
Record name alpha-Ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2235-90-7
Record name α-Ethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etryptamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRYPTAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etryptamine
Reactant of Route 2
Etryptamine
Reactant of Route 3
Reactant of Route 3
Etryptamine
Reactant of Route 4
Etryptamine
Reactant of Route 5
Etryptamine
Reactant of Route 6
Etryptamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.